molecular formula C7H6FNO3 B1348801 4-Fluoro-2-nitroanisole CAS No. 445-83-0

4-Fluoro-2-nitroanisole

Cat. No.: B1348801
CAS No.: 445-83-0
M. Wt: 171.13 g/mol
InChI Key: FWLPYISRFBKEKV-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitroanisole is an organic compound with the molecular formula C7H6FNO3. It is a yellow crystalline solid that is soluble in organic solvents such as ether, chloroform, and methanol . This compound is used in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitroanisole can be synthesized through the photolysis of the charge transfer complex of tetranitromethane and 4-fluoroanisole in dichloromethane at -20°C . Another method involves the fluorination of methyl ether and nitric acid .

Industrial Production Methods

Industrial production of this compound typically involves the nitration of 4-fluoroanisole using nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-Fluoro-2-aminoanisole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-nitroanisole is a chemical compound with diverse applications in pharmaceutical development, agrochemical formulations, material science, analytical chemistry, and organic synthesis . Its unique chemical structure makes it a valuable building block for creating complex molecules with specific functional properties .

Scientific Research Applications

Pharmaceutical Development: this compound serves as an intermediate in synthesizing various pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs . Chalcone derivatives with 4-fluoro-2-hydroxy groups have been synthesized and evaluated for antioxidant, anti-inflammatory, and analgesic properties .

Agrochemical Formulations: This compound is used in producing agrochemicals, enhancing the efficacy of pesticides and herbicides, leading to better crop yield and pest management .

Material Science: this compound is employed in developing advanced materials, including polymers and coatings, offering improved chemical resistance and durability .

Analytical Chemistry: It acts as a standard reference material in analytical methods, aiding in the accurate detection and quantification of similar compounds in complex mixtures .

Research in Organic Synthesis: This chemical is a valuable building block in organic synthesis, allowing researchers to create diverse chemical structures with specific functional properties . It is used as a building block for creating chemosensor probes that contain 2-nitro and 4-fluoro-cinnamaldehyde and applied them to the anion recognition .

While not a direct application, 4-nitroanisole can be transformed into other useful compounds. For example, fluorination of 4-nitroanisole affords 2-fluoro-4-nitroanisole in 73% yield . 4-nitroanisole can also be reacted with 4-fluorophenol to form 1-Fluoro-4-(4-methoxyphenoxy)benzene .

Other potential applications:

  • Polyphenol-containing nanoparticles: Polyphenols have demonstrated benefits to human health and are widely found in natural plants. Polyphenol-containing nanoparticles have shown promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications due to their antioxidation property, anticancer activity, and universal adherent affinity .
  • Flavonoids: Flavonoids possess therapeutic and cytotoxic activity, giving color and aroma to flowers and attracting pollinators in fruits. Flavonoids have anti-inflammatory, antimutagenic, antiallergic, antiviral, and anticarcinogenic properties .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoroanisole
  • 2-Nitroanisole
  • 4-Fluoro-3-nitroanisole

Uniqueness

4-Fluoro-2-nitroanisole is unique due to the presence of both a fluorine atom and a nitro group on the anisole ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation compared to non-fluorinated analogs .

Biological Activity

4-Fluoro-2-nitroanisole is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to an anisole structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its unique biological activities and potential applications.

The molecular formula of this compound is C8_{8}H8_{8}F1_{1}N2_{2}O3_{3}. The presence of the fluorine atom enhances its reactivity and interaction with biological targets. The nitro group can undergo reduction, forming reactive intermediates that may interact with various biological molecules, including enzymes and nucleic acids.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound has shown potential as a biochemical probe, interacting with enzymes such as ribonuclease A. This interaction suggests that it may influence enzymatic activity and could be utilized in biochemical assays.
  • Reactive Intermediates : Upon reduction, the nitro group can generate reactive species that may participate in nucleophilic attacks on biological macromolecules, leading to alterations in cellular functions.
  • Halogen Bonding : The fluorine atom can participate in halogen bonding, which may enhance binding affinity to various receptors and enzymes.

Antimicrobial and Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial and antitumor properties. For example, studies have demonstrated that nitro-substituted aromatic compounds can inhibit the growth of various bacterial strains and cancer cell lines. The presence of both nitro and halogen substituents appears to enhance these biological activities significantly .

Case Studies

  • Antibacterial Activity : In a study assessing the antibacterial properties of nitroaniline derivatives, this compound was found to exhibit significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Cytotoxic Effects : Another investigation evaluated the cytotoxic effects of nitro-substituted compounds on human tumor cell lines. The results indicated that this compound had a moderate inhibitory effect on cell proliferation, suggesting potential for development as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameCAS NumberUnique FeaturesBiological Activity
This compound Not AvailableContains both fluorine and nitro groupsModerate antibacterial effects
3-Bromo-4-fluoro-2-nitroanisole 1807192-67-1Contains bromine; exhibits distinct reactivityEnhanced cytotoxicity
2-Fluoro-4-nitroanisole 455-93-6Lacks methyl group; more reactivePotentially higher reactivity

Q & A

Q. Basic: What are the standard synthetic routes for 4-fluoro-2-nitroanisole, and what critical parameters influence yield?

Answer:
this compound is typically synthesized via nitration of 4-fluoroanisole or halogen-directed electrophilic substitution. Key parameters include:

  • Nitration conditions : Use of mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like di-nitrated isomers .
  • Fluorine stability : Fluorine’s electron-withdrawing effect directs nitration to the ortho position, but excessive acidity may lead to demethylation of the methoxy group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential due to polar byproducts .

Table 1: Typical Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°C>80% yield
HNO₃ Concentration65–70%Minimizes isomerization
Reaction Time2–4 hoursPrevents over-nitration

Q. Advanced: How can conflicting spectral data for this compound (e.g., NMR shifts) be resolved?

Answer:
Discrepancies in NMR signals (e.g., aromatic protons or fluorine coupling) arise from solvent effects, impurities, or tautomerism. Methodological solutions include:

  • Multi-solvent NMR : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating [¹H-¹³C] and [¹H-¹⁹F] couplings .
  • Computational validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and assign signals .

Q. Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. Advanced: How does the photoreactivity of this compound compare to its structural analogs (e.g., 2-fluoro-4-nitroanisole)?

Answer:
Photoreactions involve nitro-to-nucleophile substitution. Key differences:

  • Positional effects : this compound’s nitro group at C2 undergoes faster photoactivation due to reduced steric hindrance vs. C4 in analogs .
  • Quantum yield : Measured via UV-Vis spectroscopy (λ = 350 nm); this compound shows 20% higher yield than 2-fluoro-4-nitroanisole in pyridine-mediated reactions .
  • Mechanistic studies : Use laser flash photolysis to track intermediates (e.g., triplet excited states) .

Q. Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

  • HPLC : C18 column, mobile phase = 60:40 acetonitrile/water, UV detection at 254 nm .
  • Melting point : Expected range 68–70°C (deviations indicate impurities) .
  • Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C₇H₅FNO₃) .

Q. Advanced: How can researchers address contradictory solubility data for this compound in polar vs. non-polar solvents?

Answer:
Discrepancies arise from crystallinity or polymorphic forms. Strategies include:

  • Hansen Solubility Parameters (HSP) : Model solvent interactions using δD (dispersion), δP (polar), δH (hydrogen bonding) .
  • Hot-stage microscopy : Observe dissolution behavior at 25–100°C to identify metastable forms .
  • Co-solvent systems : Test mixtures like ethanol/water (70:30) to enhance solubility .

Q. Basic: What are the primary applications of this compound in biochemical research?

Answer:

  • Photolabeling : Forms covalent bonds with proteins under UV light (e.g., studying enzyme active sites) .
  • Fluorescent probes : Nitro reduction generates amine intermediates for conjugation with fluorophores .

Q. Advanced: How to design a kinetic study for nitro-group reduction in this compound?

Answer:

  • Reduction agents : Compare NaBH₄/CuCl₂ vs. H₂/Pd-C for selectivity .
  • In-situ monitoring : Use UV-Vis spectroscopy (λ = 400 nm) to track nitro-to-amine conversion .
  • Rate constants : Calculate via pseudo-first-order kinetics under controlled pH (7–9) .

Q. Basic: What regulatory guidelines apply to international shipping of this compound?

Answer:

  • GHS labeling : Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .
  • OSHA/EC compliance : Use UN-certified packaging and Safety Data Sheets (SDS) with EC 1907/2006 (REACH) .

Q. Advanced: What computational methods predict the environmental fate of this compound?

Answer:

  • EPI Suite modeling : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways .

Properties

IUPAC Name

4-fluoro-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLPYISRFBKEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340561
Record name 4-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-83-0
Record name 4-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-nitroanisole
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Synthesis routes and methods

Procedure details

Sodium hydride 4.59 g (7.64 g as 60% mineral oil dispersion) was suspended in DMF (64 ml) under a nitrogen atmosphere. To this was added 4-fluoro-2-nitrophenol in 64 ml DMF over 30 minutes at room temperature. Stirring continued for 15 minutes. Methyl iode was then added over 15 minutes. The mixture was further stirred for 3 hours. The precipitates which formed were filtered off and the filtrate was evaporated to dryness. The residue was dissolved in benzene and the filtrate washed with water, aqueous sodium hydroxide and with brine. This solution was dried over sodium sulfate and evaporated to give 21.1 g of the title compound: m.p. 60° C.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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